molecular formula C13H22N6O2 B13635124 tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

Cat. No.: B13635124
M. Wt: 294.35 g/mol
InChI Key: QOTMGJDTIXNEGS-UHFFFAOYSA-N
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Description

Tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a complex organic compound that features a tetrazole ring and a piperazine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate typically involves multicomponent reactions (MCRs). One common method is the Ugi-azide four-component condensation reaction, which involves the use of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . This reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in moderate to high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts and reaction conditions can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tetrazole and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can yield a variety of substituted tetrazole and piperazine derivatives.

Scientific Research Applications

Tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of biologically active molecules. The piperazine scaffold provides additional binding sites and enhances the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H22N6O2

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 7-(tetrazol-1-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H22N6O2/c1-13(2,3)21-12(20)18-5-4-17-8-11(6-10(17)7-18)19-9-14-15-16-19/h9-11H,4-8H2,1-3H3

InChI Key

QOTMGJDTIXNEGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)N3C=NN=N3

Origin of Product

United States

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